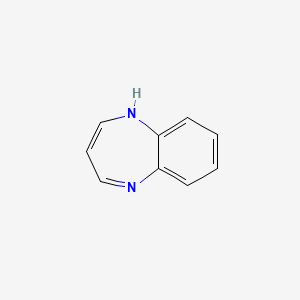

1H-1,5-Benzodiazepine

Description

Structure

3D Structure

Properties

CAS No. |

265-02-1 |

|---|---|

Molecular Formula |

C9H8N2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1H-1,5-benzodiazepine |

InChI |

InChI=1S/C9H8N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7,10H |

InChI Key |

ZVAPWJGRRUHKGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 1,5-Benzodiazepines: A Technical Guide to Its Discovery and Evolution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and synthetic evolution of 1,5-benzodiazepines. From their initial discovery to the array of modern catalytic methods, this document provides a comprehensive overview for professionals in the fields of medicinal chemistry and drug development. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic diagrams are presented to facilitate a deeper understanding of this important class of heterocyclic compounds.

A Serendipitous Beginning: The Dawn of Benzodiazepine Chemistry

The story of benzodiazepines begins not with the 1,5-isomers, but with the accidental discovery of the 1,4-benzodiazepine, chlordiazepoxide, by Leo Sternbach at Hoffmann-La Roche in 1955.[1] This discovery opened the door to a new class of tranquilizing drugs, with diazepam (Valium) following in 1963.[1] These compounds, which enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, revolutionized the treatment of anxiety and sleep disorders.[2][3]

However, the synthesis of the 1,5-benzodiazepine core predates Sternbach's work by nearly half a century. In 1907, Thiele and Stemming reported the first synthesis of a 1,5-benzodiazepine derivative.[4] Their work involved the acid-catalyzed condensation of o-phenylenediamine with acetylacetone.[4] This foundational reaction laid the groundwork for the development of a plethora of synthetic methodologies in the decades to follow.

The Cornerstone Reaction: Thiele and Stemming's Synthesis

The pioneering work of Thiele and Stemming established the fundamental approach to 1,5-benzodiazepine synthesis: the cyclocondensation of o-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent.

Reaction Mechanism

The reaction proceeds through a series of nucleophilic attacks and dehydrations. Initially, one of the amino groups of o-phenylenediamine attacks one of the carbonyl groups of the ketone, forming a hemiaminal intermediate which then dehydrates to form an enamine or imine. A subsequent intramolecular cyclization occurs, followed by another dehydration step to yield the final 1,5-benzodiazepine ring system.

Historical Experimental Protocol: Thiele and Stemming (1907)

The first synthesis of a 2,4-dimethyl-1,5-benzodiazepine derivative was achieved by the condensation of o-phenylenediamine with acetylacetone in a mixture of ethanol and acetic acid.[4] The addition of perchloric acid resulted in the precipitation of the purple hydrochloride salt of the product.[4]

Reactants:

-

o-Phenylenediamine

-

Acetylacetone

-

Ethanol (Solvent)

-

Acetic Acid (Catalyst)

-

Perchloric Acid (for precipitation)

Procedure Outline:

-

o-Phenylenediamine and acetylacetone were likely dissolved in ethanol.

-

Acetic acid was added to catalyze the condensation reaction.

-

The mixture was heated to facilitate the reaction.

-

Upon completion, perchloric acid was added to precipitate the 1,5-benzodiazepine as its hydrochloride salt.

Modern Synthetic Methodologies

Since the pioneering work of Thiele and Stemming, a vast number of synthetic methods for 1,5-benzodiazepines have been developed. These modern approaches often focus on improving yields, reducing reaction times, and employing more environmentally friendly conditions. The core principle of condensing an o-phenylenediamine with a ketone or a related compound remains central to many of these methods. A wide variety of catalysts have been explored to facilitate this transformation.

Catalytic Approaches

The use of catalysts has been instrumental in the advancement of 1,5-benzodiazepine synthesis. These catalysts are typically Lewis or Brønsted acids that activate the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by the diamine.

Table 1: Comparison of Catalysts for the Synthesis of 1,5-Benzodiazepines

| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

| Phenylboronic acid | o-Phenylenediamine, Ketones | Acetonitrile | Reflux | Varies | 82-91 | N/A |

| H-MCM-22 | o-Phenylenediamine, Ketones | Acetonitrile | Room Temp. | 1-3 h | 65-87 | [5] |

| p-Toluenesulfonic acid (p-TSA) | o-Phenylenediamine, Ketones | Solvent-free | 80-85 °C | 10-20 min | High | N/A |

| Silica sulfuric acid | o-Phenylenediamine, Acetophenone | Solvent-free | Room Temp. | 1.2 h | 93 | N/A |

| Indium (III) bromide (10 mol%) | o-Phenylenediamine, Ketone | Solvent-free | Room Temp. | 1.5 h | 95 | N/A |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | 1,2-Diamines, Enolizable ketones | N/A | Mild | Varies | Good to Excellent | N/A |

Detailed Experimental Protocols

This method offers mild reaction conditions and good to excellent yields.

Procedure:

-

A mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and phenylboronic acid (20 mol%) in acetonitrile (15 mL) is refluxed for the appropriate time as monitored by TLC.

-

After completion of the reaction, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (2 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

This protocol utilizes a solid acid catalyst and proceeds at room temperature.

Procedure:

-

A mixture of o-phenylenediamine (1 mmol, 108.1 mg), a ketone (2.5 mmol), and H-MCM-22 (100 mg) is stirred in acetonitrile (4 mL) at room temperature.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the catalyst is filtered off, and the solvent is evaporated.

-

The residue is then purified, typically by recrystallization or column chromatography.[5]

Mechanism of Action: The GABA-A Receptor

While the synthesis of 1,5-benzodiazepines has a distinct history, their mechanism of action is generally understood within the broader context of the benzodiazepine class of drugs. Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, which is a ligand-gated ion channel.[6]

The GABA-A receptor is a pentameric protein complex that forms a chloride ion channel.[7] When the neurotransmitter GABA binds to the receptor, the channel opens, allowing chloride ions to flow into the neuron.[3] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[1]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[3] This binding event does not open the channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound.[3] This leads to an overall increase in the inhibitory tone of the central nervous system, resulting in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.[2]

While both 1,4- and 1,5-benzodiazepines interact with the GABA-A receptor, differences in their chemical structures, such as basicity, lipophilicity, and electronic charge distribution, can lead to variations in their pharmacological profiles.[8] For instance, the 1,5-benzodiazepine clobazam has been noted to have minimal immediate effects on performance compared to some 1,4-benzodiazepines.[9]

Conclusion

The synthesis of 1,5-benzodiazepines has a rich history, beginning with the foundational work of Thiele and Stemming and evolving into a diverse field of modern catalytic chemistry. The fundamental reaction of condensing o-phenylenediamines with carbonyl compounds has proven to be a robust and versatile method for accessing this important heterocyclic scaffold. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, from their historical origins to contemporary advancements, is crucial for the design and discovery of new therapeutic agents. The continued exploration of novel catalysts and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for the synthesis of 1,5-benzodiazepines and their derivatives.

References

- 1. isca.me [isca.me]

- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 3. benzoinfo.com [benzoinfo.com]

- 4. ijtsrd.com [ijtsrd.com]

- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Clobazam: Chemical aspects of the 1,4 and 1,5-benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1H-1,5-Benzodiazepine Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1H-1,5-benzodiazepines represent a distinct chemical class within the broader family of benzodiazepines, which are widely recognized for their therapeutic effects on the central nervous system (CNS). While sharing the fundamental benzodiazepine bicyclic core, the arrangement of nitrogen atoms in the diazepine ring at positions 1 and 5 confers unique physicochemical and pharmacological properties compared to their more common 1,4-benzodiazepine counterparts. This guide provides a comprehensive technical overview of the mechanism of action of 1H-1,5-benzodiazepine compounds, with a focus on their interaction with the primary molecular target, the γ-aminobutyric acid type A (GABAA) receptor. The document details the signaling pathways, presents quantitative data on receptor binding and functional modulation, outlines key experimental protocols for their characterization, and explores potential non-GABAergic mechanisms.

Core Mechanism of Action: Positive Allosteric Modulation of GABAA Receptors

The principal mechanism of action for 1H-1,5-benzodiazepines, much like other benzodiazepines, is the enhancement of the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS.[1][2] These compounds act as positive allosteric modulators (PAMs) of the GABAA receptor, a ligand-gated ion channel.[3][4]

The GABAA Receptor Complex

The GABAA receptor is a pentameric transmembrane protein complex that forms a central chloride (Cl-) ion channel.[5] The most common isoform in the brain consists of two α, two β, and one γ subunit.[5] The binding of two GABA molecules to the interfaces between the α and β subunits triggers a conformational change, opening the channel and allowing the influx of Cl- ions.[6] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[1]

The Benzodiazepine Binding Site

1H-1,5-benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding sites. This benzodiazepine binding site is located at the interface between the α and γ subunits.[5][7] The binding of a this compound to this site induces a conformational change in the receptor that increases the affinity of GABA for its binding sites and enhances the frequency of channel opening in the presence of GABA.[2][8] This potentiation of GABAergic inhibition is the molecular basis for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these compounds.[1]

GABAA Receptor Subtype Selectivity

The physiological and pharmacological effects of benzodiazepines are dependent on the specific α subunit isoform present in the GABAA receptor complex.[3][9] The differential modulation of these subtypes is a key area of research in the development of benzodiazepines with more selective therapeutic actions and fewer side effects. The primary α subunits associated with benzodiazepine sensitivity are α1, α2, α3, and α5.[3][5]

-

α1-containing receptors: Primarily mediate the sedative and amnesic effects.[3][5]

-

α2- and α3-containing receptors: Are predominantly involved in the anxiolytic and anticonvulsant actions.[3][10]

-

α5-containing receptors: Are implicated in cognitive processes and muscle relaxation.[3]

The 1,5-benzodiazepine clobazam and its active metabolite, N-desmethylclobazam, have been shown to exhibit a greater binding affinity for α2-containing GABAA receptors over α1-containing receptors, which may contribute to their specific clinical profile.[10]

Signaling Pathway

The binding of a this compound to the GABAA receptor initiates a cascade of events that ultimately leads to neuronal inhibition. The following diagram illustrates this signaling pathway.

References

- 1. benzoinfo.com [benzoinfo.com]

- 2. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]

- 3. Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gabarx.com [gabarx.com]

- 9. GABA(A) receptor physiology and its relationship to the mechanism of action of the 1,5-benzodiazepine clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Spectroscopic Analysis of the 1H-1,5-Benzodiazepine Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for the rational design and development of new drug candidates. Spectroscopic analysis provides an indispensable toolkit for the elucidation and characterization of these molecules. This technical guide offers an in-depth overview of the key spectroscopic techniques used to analyze the this compound core, complete with data summaries and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1,5-benzodiazepine derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy Data

The proton NMR spectra of 1,5-benzodiazepines are characterized by signals corresponding to the aromatic protons of the fused benzene ring, the protons of the seven-membered diazepine ring, and any substituents. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

| Compound/Derivative | Solvent | Key ¹H NMR Signals (δ, ppm) |

| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | CDCl₃ | 1.3 (s, 6H, -CH₂), 2.2 (s, 2H, -CH₂), 2.4 (s, 3H, -CH₃), 6.7-7.2 (m, 4H, ArH)[1] |

| 2,3-Dihydro-2-methyl-2,4-diphenyl-1H-1,5-benzodiazepine | CDCl₃ | 1.8 (s, 3H, -CH₃), 3.0 (d, 1H, J = 13.1 Hz, -CH), 3.2 (d, 1H, J = 13.0 Hz, -CH), 6.8-7.7 (m, 14H, ArH)[1] |

| 2,4-Diethyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine | CDCl₃ | 0.99 (t, 3H, J = 6.9 Hz), 1.25 (t, 3H, J = 6.9 Hz), 1.70 (q, 2H, J = 6.9 Hz), 2.15 (m, 2H), 2.35 (s, 3H), 2.69 (q, 2H, J = 6.9 Hz), 3.25 (br s, 1H, NH), 6.78-7.35 (m, 4H)[2] |

| Substituted 1,5-Benzodiazepine (2c) | CDCl₃ | 1.80(s, 3H), 2.95 (d, 1H, J = 12.8 Hz), 3.15 (d, 1H, J = 12.8 Hz) 3.45 (br s, NH), 6.55–7.0 (m, 3H), 7.15–7.35 (m, 7H), 7.55–7.65 (m, 4H)[2] |

| Substituted 1,5-Benzodiazepine (2d) | CDCl₃ | 1.48–1.84 (m, 10H), 4.15 (br s, 1H, NH), 4.69 (br s, 1H, NH), 6.37 (d, 2H), 7.71 (d,d, 2H)[2] |

¹³C NMR Spectroscopy Data

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts are indicative of the type of carbon atom (aliphatic, aromatic, carbonyl, etc.).

| Compound/Derivative | Solvent | Key ¹³C NMR Signals (δ, ppm) |

| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | CDCl₃ | 29.7, 30.4, 45.0, 67.8, 121.6, 122.0, 125.4, 126.7, 137.8, 140.6, 171.8[3] |

| 2,4-Diethyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine | CDCl₃ | 8.7, 10.6, 26.9, 35.5, 35.7, 42.0, 70.7, 121.7, 125.2, 126.2, 27.1, 138.0, 140.9, 175.5[2] |

| Substituted 1,5-Benzodiazepine (2c) | CDCl₃ | 167.5, 146.6, 140.1, 139.5, 138.2, 129.8, 128.6, 128.4, 128.1, 127.4, 127.1, 126.4, 125.5, 121.7, 121.5, 73.9, 43.0, 29.9[2] |

| Substituted 1,5-Benzodiazepine (2d) | CDCl₃ | 23.50, 25.04, 39.83, 82.15, 103.35, 104.84, 119.80, 132.35, 140.62, 146.20[2] |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of 1,5-benzodiazepine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,5-benzodiazepine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300, 400, or 600 MHz for ¹H).[2][4]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Importance of the 1,5-Benzodiazepine Nucleus

The 1,5-benzodiazepine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This seven-membered diazepine ring fused to a benzene ring serves as a core structure for a multitude of synthetic compounds with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the biological importance of the 1,5-benzodiazepine core, with a focus on its pharmacological activities, mechanism of action, and synthetic strategies.

Pharmacological Activities

Derivatives of the 1,5-benzodiazepine nucleus exhibit a remarkable spectrum of pharmacological properties, making them valuable candidates for drug discovery and development. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects.

Anticancer Activity

Numerous studies have demonstrated the potential of 1,5-benzodiazepine derivatives as anticancer agents.[1] These compounds have shown cytotoxicity against various cancer cell lines, including human lung carcinoma (A549), human breast epithelial carcinoma (MCF-7), human colon carcinoma (HCT116), and human cervical carcinoma (Hela).[1] Some derivatives have exhibited activity comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-Fu).[1] The proposed mechanisms for their anticancer effects include the inhibition of tyrosine kinases and induction of apoptosis.[2]

Antimicrobial Activity

The 1,5-benzodiazepine scaffold is a promising framework for the development of novel antimicrobial agents.[3] Derivatives have shown considerable potency against a range of bacteria and fungi.[3] Specifically, they have been effective against Escherichia coli, Bacillus subtilis, Aspergillus niger, Cryptococcus neoformans, and methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzodiazepine core and associated phenyl rings.[6]

Antiviral Activity

A notable application of 1,5-benzodiazepines is in the development of antiviral agents, particularly as non-nucleoside inhibitors of viral enzymes.[7] They have been identified as a novel class of inhibitors for the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[8][9] These compounds bind to a specific site on the enzyme, leading to the inhibition of viral RNA synthesis.[8]

Central Nervous System (CNS) Activity

The most well-known therapeutic applications of benzodiazepines are related to their effects on the central nervous system. The 1,5-benzodiazepine clobazam is a clinically used drug for the treatment of epilepsy.[10] Like other benzodiazepines, the CNS effects of 1,5-derivatives are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[7][11] This interaction potentiates the inhibitory effects of GABA, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[7][12][13]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of various 1,5-benzodiazepine derivatives as reported in the literature.

Table 1: Anticancer Activity of 1,5-Benzodiazepine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3x | HeLa | 0.067 ± 0.002 | [2] |

| 3x | HEPG2 | 0.087 ± 0.003 | [2] |

| Series 3a-3a¹ | HeLa & HEPG2 | 0.067 to 0.35 | [2] |

| 2c | Hep G-2 (liver) | 3.29 ± 0.15 | [14] |

| 2f | Hep G-2 (liver) | 4.38 ± 0.11 | [14] |

| 2j | Hep G-2 (liver) | 4.77 ± 0.21 | [14] |

| 3 | PC-3 (prostate) | Reduction to 13.75% viability at 20 µM | [5][15] |

| 1 | PC-3 (prostate) | Reduction to 47.72% viability at 20 µM | [5][15] |

| 2 | PC-3 (prostate) | Reduction to 48.18% viability at 20 µM | [5][15] |

Table 2: Antimicrobial Activity of 1,5-Benzodiazepine Derivatives

| Compound | Microorganism | MIC (µg/mL) | MFC (µg/mL) | Reference |

| 1v | C. neoformans | 2-6 | 10-14 | [3][6][16] |

| 1w | C. neoformans | 2-6 | 10-14 | [3][6][16] |

| 1v | E. coli | 40 | - | [3][6][16] |

| 1v | S. aureus | 40 | - | [3][6][16] |

| 2b | C. neoformans | 30 | - | [17] |

| 2b | C. neoformans (clinical isolate) | 31 | - | [17] |

| 2a | C. neoformans | 35 | - | [17] |

| 2a | C. neoformans (clinical isolate) | 36 | - | [17] |

Table 3: Antiviral Activity of 1,5-Benzodiazepine Derivatives

| Compound | Virus/Target | IC50 (µM) | EC50 (µM) | Reference |

| 1 | HCV NS5B Polymerase | 3.1 | >32 | [8] |

| 2 | HCV NS5B Polymerase | 7.9 | 12.3 | [8] |

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for the CNS effects of 1,5-benzodiazepines involves their interaction with the GABA-A receptor, a ligand-gated ion channel.[7][18] These compounds bind to a specific allosteric site on the receptor, distinct from the GABA binding site.[11] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening.[11][18] The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less excitable and producing an overall inhibitory effect on neurotransmission.[11]

References

- 1. Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of elementary derivatives of 1,5-benzodiazepine as anticancer agents with synergy potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. isca.me [isca.me]

- 8. 1,5-Benzodiazepines, a Novel Class of Hepatitis C Virus Polymerase Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,5-benzodiazepines, a novel class of hepatitis C virus polymerase nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benzoinfo.com [benzoinfo.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. droracle.ai [droracle.ai]

- 14. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Theoretical Insights into the Stability of 1H-1,5-Benzodiazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the stability of the 1H-1,5-benzodiazepine core, a foundational structure in a class of pharmaceutically important compounds. The stability of this heterocyclic system is a critical determinant of its biological activity and pharmacological profile. This document synthesizes findings from computational chemistry to elucidate the conformational landscape and tautomeric preferences of this compound and its derivatives.

Introduction to this compound Stability

The 1,5-benzodiazepine scaffold, characterized by a benzene ring fused to a seven-membered diazepine ring, is a "privileged" structure in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and chemical reactivity, which are governed by their conformational and electronic stability.

Theoretical studies, primarily employing quantum chemical methods, have been instrumental in understanding the nuances of 1,5-benzodiazepine stability. These computational approaches allow for the detailed examination of molecular geometries, energy landscapes, and electronic properties that are often challenging to probe experimentally. Key areas of investigation include the analysis of different tautomeric forms and the conformational flexibility of the seven-membered diazepine ring.

Theoretical Methodologies

The investigation of this compound stability predominantly relies on quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy.

Computational Details

A common theoretical approach involves geometry optimization of the various possible conformers and tautomers of the 1,5-benzodiazepine system. The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set, such as 6-311G(d,p), is a frequently employed level of theory for these calculations.[1] To account for the influence of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) are often utilized, with water or other relevant biological fluids being simulated.

Following geometry optimization, frequency calculations are typically performed at the same level of theory to confirm that the obtained structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as Gibbs free energies, which are crucial for determining the relative stabilities of different isomers.

Experimental Protocol: A Typical Computational Workflow

-

Structure Preparation: The initial 3D coordinates of the this compound tautomers and conformers are generated using molecular modeling software.

-

Geometry Optimization: The geometries of the prepared structures are optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).

-

Frequency Analysis: Vibrational frequency calculations are performed to verify the nature of the stationary points and to obtain thermodynamic properties.

-

Solvation Effects: The calculations are often repeated using a continuum solvation model (e.g., PCM) to simulate the effect of a solvent.

-

Energy Analysis: The relative energies (electronic energy, Gibbs free energy) of the optimized structures are calculated to determine the most stable forms.

-

Electronic Property Analysis: Further analysis, such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) theory, can be applied to understand the electronic structure and bonding.

Tautomeric Stability of 1,5-Benzodiazepines

Tautomerism is a key factor influencing the stability and reactivity of 1,5-benzodiazepines. For derivatives such as dihydro-2H-1,5-benzodiazepin-2-ones, the keto-enol tautomerism is of particular interest. Theoretical studies have shown that the keto forms are generally more stable than their corresponding enol tautomers, both in the gas phase and in solution.[2]

The relative stability of tautomers can be quantified by their Gibbs free energies. The equilibrium constant (K) for the tautomeric interconversion can be estimated from the difference in Gibbs free energy (ΔG) using the equation ΔG = -RTln(K).

Below is a diagram illustrating the tautomeric equilibrium in a substituted 1,5-benzodiazepin-2-one.

Tautomeric equilibrium between the keto and enol forms.

Conformational Analysis

The seven-membered diazepine ring in 1,5-benzodiazepines is not planar and can adopt several conformations. The most stable conformation is often a twisted boat-like structure. The conformational flexibility, particularly the inversion of the seven-membered ring, has been a subject of theoretical investigation. The energy barrier for this ring inversion can be calculated, and these theoretical values often show good correlation with experimental data obtained from Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.

The geometry of the diazepine ring can be characterized by various parameters, including the puckering amplitude and phase, as well as specific dihedral angles. Theoretical calculations provide these geometric parameters with high precision.

The following table summarizes hypothetical relative energies for different conformers of a generic 1,5-benzodiazepine, illustrating the typical energy differences observed in computational studies.

| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| Twist-Boat | 0.00 | 0.00 |

| Boat | 2.5 | 2.2 |

| Chair | 5.8 | 5.1 |

| Planar (TS) | 12.1 | 10.9 |

Note: These are illustrative values. Actual values will vary depending on the specific 1,5-benzodiazepine derivative and the level of theory used.

The workflow for a typical conformational analysis study is depicted in the diagram below.

Workflow for computational conformational analysis.

Electronic Structure and Reactivity

The electronic structure of this compound dictates its reactivity and interaction with biological targets. Theoretical calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. Substituents on the benzodiazepine ring can significantly influence the HOMO-LUMO gap and thus modulate the molecule's properties.

The following table presents hypothetical HOMO-LUMO energy data for a substituted 1,5-benzodiazepine derivative, illustrating the effect of different functional groups.

| Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -H | -6.2 | -1.1 | 5.1 |

| -NO2 | -6.8 | -2.0 | 4.8 |

| -NH2 | -5.5 | -0.9 | 4.6 |

Note: These are illustrative values intended to show trends.

Conclusion

Theoretical studies provide a powerful framework for understanding the stability of this compound and its derivatives. By employing quantum chemical methods, researchers can gain detailed insights into the tautomeric and conformational preferences that govern the chemical behavior and biological activity of these important molecules. The data and workflows presented in this guide offer a glimpse into the valuable contributions of computational chemistry to the field of drug design and development, paving the way for the rational design of new and more effective 1,5-benzodiazepine-based therapeutics.

References

An In-Depth Technical Guide to the Core Structures of 1H-1,5-Benzodiazepine and 1,4-Benzodiazepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core structures of 1H-1,5-benzodiazepines and 1,4-benzodiazepines, two prominent classes of psychoactive compounds. This document delves into their synthesis, chemical properties, pharmacological activities, and the experimental methodologies used to characterize them, with a focus on quantitative data and signaling pathways.

Core Structures and Chemical Properties

Benzodiazepines are bicyclic heterocyclic compounds characterized by a benzene ring fused to a seven-membered diazepine ring containing two nitrogen atoms. The classification of benzodiazepines, such as 1,4- and 1,5-benzodiazepines, is determined by the positions of these nitrogen atoms within the diazepine ring. This structural difference significantly influences their chemical properties and biological activities.

1,4-Benzodiazepines , exemplified by the well-known drug diazepam, feature nitrogen atoms at positions 1 and 4 of the diazepine ring. This arrangement results in a weakly basic imine group. In contrast, 1,5-Benzodiazepines , such as clobazam, have nitrogen atoms at positions 1 and 5. A key distinction in many clinically relevant 1,5-benzodiazepines is the presence of a carboxamide group, which imparts a more hydrophilic character compared to the lipophilic imine function in 1,4-benzodiazepines.[1][2] These structural nuances lead to differences in electronic charge distribution and the location of chemically reactive centers.[1][3]

Synthesis of Core Structures

The synthesis of both benzodiazepine classes often involves the condensation of o-phenylenediamine with suitable carbonyl compounds.

A common method for synthesizing 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones.[4] For instance, the synthesis of clobazam, a 1,5-benzodiazepine, can be achieved through the acylation of 5-chloro-2-nitroaniline with methyl malonyl chloride, followed by reduction and cyclization.[5]

The synthesis of 1,4-benzodiazepines , such as diazepam, can be accomplished by reacting 2-amino-5-chlorobenzophenone with glycine ethyl ester, followed by methylation.[6] More recent methods have explored palladium-catalyzed carbonylation as an efficient route to the 1,4-benzodiazepine core.[7]

Pharmacological Activity and Mechanism of Action

Both 1,4- and 1,5-benzodiazepines primarily exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[8][9] These compounds act as positive allosteric modulators, binding to a site on the GABA-A receptor distinct from the GABA binding site.[10] This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.[9][11] This mechanism underlies their shared pharmacological properties, including anxiolytic, anticonvulsant, sedative, and muscle relaxant effects.[12]

While both classes of compounds target the GABA-A receptor, differences in their interaction with various receptor subtypes can lead to distinct pharmacological profiles. The GABA-A receptor is a pentameric protein complex typically composed of α, β, and γ subunits.[8] The specific subunit composition determines the pharmacological properties of the receptor. For instance, the α1 subunit is associated with sedative effects, while the α2 subunit is linked to anxiolytic actions.[13]

Quantitative Data Comparison

The following tables summarize key quantitative data for representative 1,4- and 1,5-benzodiazepines, facilitating a direct comparison of their pharmacological and pharmacokinetic properties.

Table 1: Receptor Binding Affinities (Ki, nM) at GABA-A Receptor Subtypes

| Compound | Class | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference(s) |

| Diazepam | 1,4-Benzodiazepine | - | - | - | - | - |

| Clonazepam | 1,4-Benzodiazepine | - | - | - | - | [13] |

| Clobazam | 1,5-Benzodiazepine | 151 | 133 | - | - | [13][14] |

| N-desmethylclobazam | 1,5-Benzodiazepine Metabolite | - | - | - | - | [13] |

Note: Specific Ki values for Diazepam and Clonazepam across all subtypes were not consistently available in a single source for direct comparison in this format. Clobazam and its metabolite show a greater affinity for α2-containing receptors over α1-containing receptors.[8][13]

Table 2: Pharmacokinetic Properties

| Compound | Class | Time to Peak Plasma Level (Tmax, h) | Elimination Half-Life (t½, h) | Oral Clearance (L/h) | Volume of Distribution (Vd, L) | Reference(s) |

| Diazepam | 1,4-Benzodiazepine | 1-2 | 20-50 | - | - | [13] |

| Alprazolam | 1,4-Benzodiazepine | 1-2 | 6-12 | - | - | [13] |

| Clonazepam | 1,4-Benzodiazepine | 1-4 | 18-50 | - | - | [13] |

| Clobazam | 1,5-Benzodiazepine | 0.5-4 | 36-42 | 1.9-2.3 | 99-120 | [9][10][15] |

| N-desmethylclobazam | 1,5-Benzodiazepine Metabolite | - | 59-74 | - | - | [15][16] |

Table 3: Efficacy (EC50, nM) as Positive Allosteric Modulators at GABA-A Receptor Subtypes

| Compound | Class | α1β2γ2S | α2β2γ2S | α3β2γ2S | α5β2γ2S | Reference(s) |

| Clobazam | 1,5-Benzodiazepine | 100-300 | 100-300 | 100-300 | 100-300 | [17] |

| N-desmethylclobazam | 1,5-Benzodiazepine Metabolite | 100-300 | 100-300 | 100-300 | 100-300 | [17] |

| Clonazepam | 1,4-Benzodiazepine | ~11-33 | ~5-16 | ~7-20 | ~13-38 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of 1,4- and 1,5-benzodiazepines.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is adapted from studies determining the binding affinity of benzodiazepines to GABA-A receptors.[18][19][20][21]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Rat cortical membrane preparation (source of GABA-A receptors)

-

[³H]-Flumazenil (radioligand)

-

Test compound (e.g., Diazepam, Clobazam)

-

Unlabeled Diazepam (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Centrifuge

-

96-well plates

-

Filter paper (GF/C) presoaked in polyethyleneimine (PEI)

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g to remove large debris. Centrifuge the supernatant at 20,000 x g to pellet the membranes. Wash the pellet with fresh buffer and resuspend in Tris-HCl buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in a final volume of 0.5 mL:

-

Total Binding: 100 µg of membrane protein, [³H]-Flumazenil (e.g., 8.6 x 10⁻⁵ nmole), and Tris-HCl buffer.

-

Non-specific Binding: 100 µg of membrane protein, [³H]-Flumazenil, and a high concentration of unlabeled Diazepam (e.g., 10 µM).

-

Competition Binding: 100 µg of membrane protein, [³H]-Flumazenil, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at 30°C for 35 minutes.

-

Filtration: Terminate the reaction by rapid filtration through GF/C filters using a cell harvester. Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition experiments, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Two-Electrode Voltage-Clamp Electrophysiology for Functional Characterization

This protocol is based on methods used to assess the functional modulation of GABA-A receptors by benzodiazepines in Xenopus laevis oocytes.[11][17]

Objective: To measure the potentiation of GABA-evoked chloride currents by a test compound.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2S)

-

GABA

-

Test compound (e.g., Clobazam, Clonazepam)

-

Two-electrode voltage-clamp setup

-

Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with the recording solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

-

Drug Application:

-

Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.

-

Co-apply the test compound at various concentrations with the same concentration of GABA.

-

Wash the oocyte with the recording solution between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

Calculate the percentage potentiation of the GABA response by the test compound.

-

Plot the percentage potentiation against the log concentration of the test compound to determine the EC50 value (the concentration of the test compound that produces 50% of its maximal effect).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 1,4- and 1,5-benzodiazepines.

Caption: GABA-A Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

Caption: Electrophysiology Workflow

Conclusion

The distinction between 1,4- and 1,5-benzodiazepine core structures, while seemingly subtle, gives rise to significant differences in their chemical and pharmacological profiles. The 1,4-benzodiazepines have a long history of clinical use, and their structure-activity relationships are well-established. The 1,5-benzodiazepines, represented by compounds like clobazam, offer a distinct profile that may translate to differences in clinical efficacy and side-effect profiles. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key data and experimental approaches necessary for the continued exploration and development of novel benzodiazepine-based therapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization | Bentham Science [eurekaselect.com]

- 4. ClinPGx [clinpgx.org]

- 5. Reactome | GABA receptor activation [reactome.org]

- 6. researchgate.net [researchgate.net]

- 7. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive Overview of the Clinical Pharmacokinetics of Clobazam [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α₂- versus α₁-GABA(A)-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. A Comprehensive Overview of the Clinical Pharmacokinetics of Clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes | PLOS One [journals.plos.org]

- 18. Long-term studies on anticonvulsant tolerance and withdrawal characteristics of benzodiazepine receptor ligands in different seizure models in mice. I. Comparison of diazepam, clonazepam, clobazam and abecarnil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. brieflands.com [brieflands.com]

- 20. researchgate.net [researchgate.net]

- 21. giffordbioscience.com [giffordbioscience.com]

1,5-Benzodiazepines: A Comprehensive Technical Guide to their Therapeutic Potential

Aimed at researchers, scientists, and drug development professionals, this in-depth technical guide explores the expanding therapeutic landscape of 1,5-benzodiazepines. Moving beyond their established role in neuroscience, this document delves into their synthesis, multifaceted mechanisms of action, and significant potential in oncology, infectious diseases, and inflammation.

This guide presents a curated synthesis of current research, featuring quantitative data, detailed experimental protocols for key assays, and clear visualizations of critical biological pathways to facilitate further investigation and drug development efforts in this promising area.

Synthesis of Bioactive 1,5-Benzodiazepines

The chemical architecture of 1,5-benzodiazepines, characterized by a seven-membered diazepine ring fused to a benzene ring, allows for extensive synthetic modification. The most common synthetic route involves the condensation of an o-phenylenediamine with a ketone or chalcone, a reaction that can be modulated through various catalysts and conditions to generate a diverse library of derivatives.[1][2][3][4]

Experimental Protocol: Synthesis of 2,3-dihydro-1H-1,5-benzodiazepine Derivatives

This protocol provides a robust and efficient method for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepine derivatives, which serve as a common backbone for many biologically active compounds.[1]

Materials:

-

o-phenylenediamine or substituted analogs

-

Acetophenone or substituted acetophenones

-

Ethanol (EtOH)

-

Trifluoroacetic acid (TFA)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

In a round-bottom flask, combine the selected o-phenylenediamine (1.0 mmol) and the corresponding acetophenone derivative (2.2 mmol) in ethanol (3 mL).

-

To this mixture, add trifluoroacetic acid (0.1 mmol, 10 mol%) as a catalyst.

-

Stir the reaction mixture at ambient temperature.

-

Monitor the reaction's progress using TLC with an appropriate eluent system (e.g., 3:7 hexane/EtOAc or 1:1 hexane/EtOAc).

-

Once the reaction is complete, as indicated by the disappearance of the starting materials on the TLC plate, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the resulting crude product by flash column chromatography on silica gel, eluting with a suitable gradient of hexane and ethyl acetate.

-

Collect the fractions containing the pure product and concentrate them to yield the final 2,3-dihydro-1H-1,5-benzodiazepine derivative.

-

Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Therapeutic Applications and Efficacy Data

Recent investigations have unveiled the potential of 1,5-benzodiazepines in a variety of therapeutic areas, supported by compelling in vitro and in vivo data.

Anticancer Activity

A growing body of evidence suggests that certain 1,5-benzodiazepine derivatives possess significant anticancer properties. Their mechanisms often involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key oncogenic signaling pathways.

Table 1: In Vitro Anticancer Activity of Selected 1,5-Benzodiazepine Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 3x | HeLa (Cervical Cancer) | 0.067 ± 0.002 | [4] |

| HEPG2 (Liver Cancer) | 0.087 ± 0.003 | [4] | |

| Derivative 2c | Hep G-2 (Liver Cancer) | 3.29 ± 0.15 | [5] |

| DU-145 (Prostate Cancer) | 15.42 ± 0.16 | [5] | |

| Derivative 2j | DU-145 (Prostate Cancer) | 15.42 ± 0.16 | [5] |

| Derivative 6m | MCF-7 (Breast Cancer) | Comparable to 5-Fluorouracil |

Antimicrobial Activity

The 1,5-benzodiazepine scaffold has proven to be a valuable template for the design of novel antimicrobial agents with activity against a spectrum of pathogenic bacteria and fungi.

Table 2: In Vitro Antimicrobial Activity of Selected 1,5-Benzodiazepine Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound E | Bacillus subtilis | 1.2 | [2] |

| Proteus vulgaris | 1.2 | [2] | |

| Klebsiella pneumoniae | 1.3 | [2] | |

| Pseudomonas aeruginosa | 1.2 | [2] | |

| Candida albicans | 3.2 | [2] | |

| Compound 1v | Cryptococcus neoformans | 2-6 | |

| Escherichia coli | 40 | ||

| Staphylococcus aureus | 40 | ||

| Compound 1w | Cryptococcus neoformans | 2-6 |

Anti-inflammatory and Neuroprotective Effects

Beyond their traditional central nervous system applications, specific 1,5-benzodiazepines have demonstrated potent anti-inflammatory and neuroprotective activities, indicating their potential for treating a range of inflammatory and neurodegenerative conditions.

Table 3: Anti-inflammatory and Anti-neuroinflammatory Activity of 1,5-Benzodiazepine Derivatives

| Compound/Derivative | Activity Assessed | IC₅₀ Value or Observed Effect | Reference |

| Compounds A and B | Inhibition of carrageenan-induced leukocyte recruitment in mice | Dose-dependent inhibition starting at 50 mg/kg | |

| Inhibition of interleukin-6 and prostaglandin E₂ production in mice | Significant inhibition of both inflammatory mediators | ||

| Compound 3e | Inhibition of LPS-induced nitric oxide (NO) production in microglial cells | 7.0 µM |

Key Experimental Protocols for Biological Evaluation

MTT Assay for In Vitro Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

96-well sterile tissue culture plates

-

Human cancer cell lines

-

Complete cell culture medium

-

1,5-benzodiazepine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the desired cancer cell line into 96-well plates at an appropriate density (typically 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 1,5-benzodiazepine derivatives in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Following the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Gently agitate the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of the potency of an antimicrobial agent against a specific microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains from a fresh culture

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

1,5-benzodiazepine derivatives

-

Standard antimicrobial drugs for positive controls

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

-

Microplate reader or visual inspection

Procedure:

-

In a 96-well plate, prepare a series of twofold dilutions of the 1,5-benzodiazepine derivatives in the appropriate broth medium.

-

Prepare a standardized inoculum of the test microorganism to a concentration equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Further dilute the standardized inoculum in broth to achieve the final desired cell concentration for the assay.

-

Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control well (inoculum with a standard antimicrobial), a negative/growth control well (inoculum and medium only), and a sterility control well (medium only).

-

Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, either by visual inspection or by measuring the optical density with a microplate reader.

Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity

This widely used animal model is employed to assess the acute anti-inflammatory properties of test compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

1% Carrageenan solution in sterile saline

-

1,5-benzodiazepine derivatives formulated for administration

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or digital calipers

-

Animal handling and administration equipment

Procedure:

-

Fast the animals overnight prior to the experiment but allow free access to water.

-

Administer the 1,5-benzodiazepine derivative or the standard drug to the animals via the desired route (e.g., oral gavage or intraperitoneal injection).

-

After a predetermined time (typically 30-60 minutes) to allow for drug absorption, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the initial paw volume or thickness immediately before the carrageenan injection using a plethysmometer or calipers.

-

Subsequently, measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

The percentage inhibition of edema for each treatment group is calculated by comparing the mean increase in paw volume to that of the vehicle-treated control group.

Visualizing Mechanisms: Signaling Pathways and Experimental Workflows

Inhibition of the JAK/STAT Signaling Pathway in Cancer

Several studies have implicated the dysregulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway in various cancers. Certain 1,5-benzodiazepine derivatives have been found to exert their anticancer effects by inhibiting this critical signaling cascade, thereby preventing the transcription of genes involved in cell proliferation and survival.

Induction of Apoptosis via the Mitochondrial Pathway

Another key anticancer mechanism of some 1,5-benzodiazepine derivatives involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Experimental Workflow for High-Throughput Antiviral Screening

High-throughput screening (HTS) is an essential tool in the discovery of novel antiviral agents. The following workflow outlines a typical HTS campaign for identifying active 1,5-benzodiazepine derivatives against a target virus.

Concluding Remarks

The 1,5-benzodiazepine scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its amenability to synthetic modification has led to the discovery of derivatives with a broad spectrum of therapeutic activities, extending far beyond their initial applications. The compelling preclinical data in oncology, infectious diseases, and inflammation underscore the immense potential of this compound class. This technical guide serves as a comprehensive resource to stimulate and support further research and development efforts aimed at harnessing the full therapeutic promise of 1,5-benzodiazepines for the benefit of patients worldwide.

References

- 1. scielo.br [scielo.br]

- 2. jocpr.com [jocpr.com]

- 3. [PDF] Rapid and Efficient Synthesis of 2,3-Dihydro-1H-1,5- Benzodiazepines Catalyzed by Chloroacetic Acid Screened among Various Aliphatic Acids under Solvent Free Conditions | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Catalytic Synthesis of 1,5-Benzodiazepine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Benzodiazepines are a class of heterocyclic compounds that form a cornerstone of medicinal chemistry.[1][2] This seven-membered ring system, fused to a benzene ring, is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities.[3] Derivatives of 1,5-benzodiazepine have demonstrated a wide spectrum of therapeutic effects, including anticonvulsant, anti-inflammatory, analgesic, hypnotic, and sedative properties.[1] Their applications also extend to materials science, where they are used as dyes for acrylic fibers.[2][3]

The core synthetic route to 1,5-benzodiazepines typically involves the condensation reaction between an o-phenylenediamine (OPDA) and a ketone or a β-dicarbonyl compound.[1][4] The efficiency and selectivity of this reaction are significantly enhanced by the use of a catalyst. A vast array of catalytic systems have been developed, ranging from Lewis acids and Brønsted acids to solid-supported and nanoparticle catalysts, each offering distinct advantages in terms of yield, reaction time, and environmental impact.[4][5] This document provides detailed application notes, experimental protocols, and comparative data for the catalytic synthesis of 1,5-benzodiazepine derivatives.

Application Notes

The therapeutic potential of 1,5-benzodiazepine derivatives is vast and continues to be an active area of research. The substituents on the benzodiazepine core play a crucial role in determining the specific biological activity.

-

Antimicrobial Agents: Certain 1,5-benzodiazepine derivatives have shown significant antibacterial and antifungal activity. For instance, derivatives incorporating thiophene or thiazole moieties have exhibited potent effects against various microbial strains.[6] The presence of an ester group can also enhance the antimicrobial properties of these compounds.[7] Structure-activity relationship studies have revealed that the nature and position of substituents on the phenyl and thiophene rings are critical for antimicrobial potency.[6][7]

-

Antidepressant and Anxiolytic Agents: The benzodiazepine scaffold is famously associated with drugs that modulate the central nervous system. While 1,4-benzodiazepines are more common in this role, 1,5-benzodiazepine derivatives have also been investigated for their antidepressant and anxiolytic effects.[8] These compounds often exert their effects by interacting with neurotransmitter systems in the brain, such as the GABAergic system.

-

Anticancer and Antiparasitic Agents: Emerging research has highlighted the potential of 1,5-benzodiazepine derivatives as anticancer and antiparasitic agents.[8][9] Specific substitution patterns can lead to compounds that inhibit the growth of cancer cells or are effective against parasites like Trypanosoma cruzi.[9]

-

Precursors for Fused Heterocycles: 1,5-Benzodiazepines are valuable intermediates for the synthesis of more complex fused heterocyclic systems, such as triazolo-, oxadiazolo-, and furano-benzodiazepines, further expanding their chemical and pharmacological diversity.[2][4]

Signaling Pathway: GABAergic Neurotransmission

Many benzodiazepines exert their effects on the central nervous system by modulating the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. They bind to a specific site on the GABA-A receptor, enhancing the receptor's affinity for GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, thus producing a calming or sedative effect.

Caption: Mechanism of action of benzodiazepines on GABA-A receptors.

Experimental Workflow: General Catalytic Synthesis

The synthesis of 1,5-benzodiazepine derivatives via catalytic condensation follows a general workflow, from reactant preparation to product purification and characterization.

Caption: General workflow for the catalytic synthesis of 1,5-benzodiazepines.

Experimental Protocols

The following are detailed protocols for the synthesis of 1,5-benzodiazepine derivatives using different catalytic systems.

Protocol 1: Phenylboronic Acid Catalyzed Synthesis

This protocol describes a simple and efficient method using phenylboronic acid as a catalyst under reflux conditions.[4]

Materials:

-

o-Phenylenediamine (OPDA)

-

Substituted ketone

-

Phenylboronic acid

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired ketone (2.2 mmol) in acetonitrile (10 mL).

-

Add phenylboronic acid (10 mol%) to the mixture.

-

Reflux the reaction mixture for the time specified in Table 1, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Extract the crude product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane mixture as the eluent.

Characterization: The structure of the purified product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: H-MCM-22 Catalyzed Synthesis

This protocol utilizes a recyclable solid acid catalyst, H-MCM-22, for a green and efficient synthesis at room temperature.[1]

Materials:

-

o-Phenylenediamine (OPDA) or substituted OPDA

-

Ketone (cyclic or acyclic)

-

H-MCM-22 catalyst

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

To a stirred solution of o-phenylenediamine (1 mmol) and a ketone (2.5 mmol) in acetonitrile (10 mL), add H-MCM-22 (150 mg).

-

Stir the reaction mixture at room temperature for the time indicated in Table 2. Monitor the reaction by TLC.

-

Upon completion, separate the catalyst by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using an ethyl acetate:n-hexane (1:9) mixture as the eluent.

-

The catalyst can be washed, dried, and reused for subsequent reactions.

Characterization: Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 3: Stannous Chloride (SnCl₂) Catalyzed Solvent-Free Synthesis

This protocol outlines a rapid, solvent-free synthesis using anhydrous stannous chloride as the catalyst.[10]

Materials:

-

o-Phenylenediamine (OPDA) or substituted diamine

-

Ketone

-

Anhydrous stannous chloride (SnCl₂)

-

Ethanol

Procedure:

-

In a mortar, grind a mixture of o-phenylenediamine (10 mmol), the ketone (22 mmol), and a catalytic amount of anhydrous stannous chloride.

-

Transfer the mixture to a round-bottom flask and heat at 80-85 °C under solvent-free conditions for 40-60 minutes, with progress monitored by TLC.[10]

-

After the reaction is complete, cool the mixture and pour it into crushed ice.

-

Basify the mixture with an ammonia solution.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 1,5-benzodiazepine derivative.

Characterization: Confirm the product's identity and purity through melting point determination and spectroscopic analysis (¹H NMR, IR).

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1,5-benzodiazepine derivatives using various catalytic systems.

Table 1: Phenylboronic Acid Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives [4]

| Entry | Ketone | Product | Time (h) | Yield (%) |

| 1 | Acetone | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 3 | 91 |

| 2 | Acetophenone | 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | 4 | 88 |

| 3 | Cyclohexanone | Spiro[cyclohexane-1,2'-[6][8]dihydro[1H][9][11]benzodiazepine] | 3.5 | 90 |

| 4 | Propiophenone | 2-Ethyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | 4.5 | 85 |

| 5 | Butan-2-one | 2,4-Dimethyl-2-ethyl-2,3-dihydro-1H-1,5-benzodiazepine | 4 | 86 |

Reaction conditions: o-phenylenediamine (1 mmol), ketone (2.2 mmol), phenylboronic acid (10 mol%), acetonitrile, reflux.

Table 2: H-MCM-22 Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives [1]

| Entry | OPDA | Ketone | Time (h) | Yield (%) |

| 1 | o-Phenylenediamine | Acetone | 1 | 87 |

| 2 | o-Phenylenediamine | Acetophenone | 2 | 82 |

| 3 | o-Phenylenediamine | Cyclohexanone | 1.5 | 85 |

| 4 | 4-Methyl-OPDA | Acetone | 1.5 | 80 |

| 5 | 4-Chloro-OPDA | Acetophenone | 2.5 | 75 |

Reaction conditions: OPDA (1 mmol), ketone (2.5 mmol), H-MCM-22 (150 mg), acetonitrile, room temperature.

Table 3: Stannous Chloride Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives [10]

| Entry | Diamine | Ketone | Time (min) | Yield (%) |

| 1 | o-Phenylenediamine | Acetone | 40 | 90 |

| 2 | o-Phenylenediamine | Acetophenone | 50 | 85 |

| 3 | o-Phenylenediamine | Cyclohexanone | 45 | 88 |

| 4 | 3,4-Diaminotoluene | Acetone | 45 | 82 |

| 5 | o-Phenylenediamine | Propiophenone | 60 | 80 |

Reaction conditions: Diamine (10 mmol), ketone (22 mmol), catalytic SnCl₂, 80-85 °C, solvent-free.

Conclusion

The catalytic synthesis of 1,5-benzodiazepine derivatives offers a versatile and efficient approach to accessing a wide range of pharmacologically active compounds. The choice of catalyst and reaction conditions can be tailored to achieve high yields, short reaction times, and environmentally benign processes. The protocols and data presented herein provide a comprehensive resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of heterocyclic compounds for novel therapeutic applications.

References

- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. ias.ac.in [ias.ac.in]

- 5. ijtsrd.com [ijtsrd.com]

- 6. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and evaluation of substituted 1,5-benzodiazepines for antidepressants. [wisdomlib.org]

- 9. Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1,4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. [PDF] An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalyzed by CdCl2. | Semantic Scholar [semanticscholar.org]

Application Notes & Protocols: Microwave-Assisted Synthesis of 1H-1,5-Benzodiazepines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 1H-1,5-benzodiazepines utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often solvent-free or greener reaction conditions.[1][2][3]

Introduction

1,5-Benzodiazepines are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] The application of microwave irradiation has emerged as a powerful tool in the synthesis of these valuable scaffolds, promoting rapid and efficient chemical transformations.[1][4][5] This approach aligns with the principles of green chemistry by minimizing energy consumption and often reducing the need for hazardous solvents.[1][2]

The core reaction involves the condensation of an o-phenylenediamine with either a ketone or a chalcone (α,β-unsaturated ketone). Microwave energy effectively accelerates this cyclocondensation reaction.

General Reaction Scheme

The synthesis of 1H-1,5-benzodiazepines via microwave irradiation typically follows the condensation reaction between an o-phenylenediamine and a carbonyl compound, such as a ketone or a chalcone.

Diagram of the General Reaction Workflow

References

Application Notes and Protocols for Green Synthesis of 1,5-Benzodiazepine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,5-Benzodiazepines are a critical class of heterocyclic compounds renowned for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, hypnotic, and anti-inflammatory properties.[1][2] Traditional synthesis methods often rely on harsh reagents, toxic solvents, and elevated temperatures, posing significant environmental and safety concerns. This document outlines several green and sustainable synthetic methodologies for 1,5-benzodiazepine derivatives, focusing on the use of eco-friendly catalysts, alternative energy sources, and solvent-free conditions. These approaches offer significant advantages, including milder reaction conditions, shorter reaction times, higher yields, and easier product isolation.[3][4]

I. Greener Synthetic Approaches: An Overview

The condensation of o-phenylenediamine (OPDA) with various ketones or β-dicarbonyl compounds is the most common route for synthesizing the 1,5-benzodiazepine core.[5] Green chemistry principles have been successfully applied to this reaction through several innovative strategies:

-

Heterogeneous Catalysis: Employing solid acid catalysts such as zeolites, clays, and silica sulfuric acid simplifies catalyst recovery and reuse, minimizing waste.[4][5][6]

-

Alternative Energy Sources: Microwave and ultrasound irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating.[7][8][9]

-

Green Solvents and Solvent-Free Reactions: The use of water, ionic liquids, or conducting reactions under solvent-free conditions drastically reduces the environmental impact of volatile organic compounds (VOCs).[1][6][10]

-

Novel Catalytic Systems: Metal-organic frameworks (MOFs) and nanocatalysts are emerging as highly efficient and recyclable catalysts for this transformation.[11][12][13]

Below is a logical workflow for a typical green synthesis of 1,5-benzodiazepines.

Caption: General workflow for the green synthesis of 1,5-benzodiazepines.

II. Comparative Data on Green Synthesis Methods

The following tables summarize quantitative data from various green synthetic protocols for 1,5-benzodiazepines, allowing for easy comparison of their efficiency.

Table 1: Ultrasound-Assisted Synthesis

| Catalyst | Substrates | Solvent | Time (min) | Yield (%) | Reference |

| [HSO3-pmim][CH3SO3] | o-Phenylenediamine, Acetone | n-Hexane | 30-60 | 81-95 | [8] |

| Silica Gel | o-Phenylenediamine, Acetophenone | Solvent-free | 25-30 | 90-95 | |

| Glacial Acetic Acid | o-Phenylenediamine, Chalcones | Ethanol | Not Specified | High | [14] |

Table 2: Microwave-Assisted Synthesis

| Catalyst | Substrates | Solvent | Time (min) | Yield (%) | Reference |

| Glacial Acetic Acid | o-Phenylenediamine, Chalcones | DMF | Not Specified | Good to Excellent | [7] |

| Cu(II)-Clay Nanocatalyst | o-Phenylenediamine, Ketones | Solvent-free | 8-10 | up to 98 | [9][13] |

Table 3: Ionic Liquid-Catalyzed Synthesis